molecular formula C7H10Cl2N2O B1449072 C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride CAS No. 2203016-83-3

C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride

Cat. No.: B1449072
CAS No.: 2203016-83-3
M. Wt: 209.07 g/mol
InChI Key: RESSNCHLJYVTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a chloro and methoxy group on a pyridine ring, which is further attached to a methylamine group. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-5-methoxypyridine.

    Functionalization: The pyridine ring is functionalized by introducing a methylamine group. This can be achieved through nucleophilic substitution reactions where the chloro group is replaced by a methylamine group.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

    Oxidation: Formation of 6-chloro-5-methoxypyridine-2-carboxylic acid.

    Reduction: Formation of 6-methoxy-2-methylpyridine.

    Substitution: Formation of 6-azido-5-methoxypyridine or 6-thio-5-methoxypyridine.

Scientific Research Applications

C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can interact with enzymes or receptors, modulating their activity. The methylamine group can form hydrogen bonds or ionic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-methoxypyridin-2-yl)-methanol
  • 6-Chloro-5-methoxypyridin-2-yl)-methylamine
  • 6-Chloro-5-methoxypyridin-2-yl)-methylamine acetate

Uniqueness

C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility and stability, making it more suitable for various applications compared to its free base or other salts.

Properties

IUPAC Name

(6-chloro-5-methoxypyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-6-3-2-5(4-9)10-7(6)8;/h2-3H,4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSNCHLJYVTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride
Reactant of Route 2
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride
Reactant of Route 3
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride
Reactant of Route 4
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride
Reactant of Route 6
C-(6-Chloro-5-methoxypyridin-2-yl)-methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.